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Compound of Interest

Compound Name: 6-Fluoronicotinic acid

Cat. No.: B1295920 Get Quote

This document provides an in-depth technical guide to the spectroscopic characterization of 6-
Fluoronicotinic acid (CAS 403-45-2), a key fluorinated building block in pharmaceutical and

medicinal chemistry research.[1][2][3] As a derivative of nicotinic acid (Vitamin B3), its structural

elucidation is paramount for its application in synthesizing tracers for positron emission

tomography (PET) and other active pharmaceutical ingredients (APIs).[1][2] This guide is

designed for researchers, scientists, and drug development professionals, offering field-proven

insights into the causality behind experimental choices and self-validating protocols for

acquiring and interpreting high-quality spectroscopic data.

Molecular Structure and Physicochemical
Properties
6-Fluoronicotinic acid is a pyridine derivative with a carboxylic acid at the 3-position and a

fluorine atom at the 6-position.[2] This substitution pattern dictates its unique spectroscopic

signature.
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Property Value Source

Molecular Formula C₆H₄FNO₂ [4][5]

Molecular Weight 141.10 g/mol [4][5][6]

Monoisotopic Mass 141.02260653 Da [5]

Melting Point 144 - 148 °C [2][3][7]

Boiling Point 309.4 °C at 760 mmHg [3][4]

Appearance White to off-white solid/powder [1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural verification of 6-Fluoronicotinic acid,

providing unambiguous information about the hydrogen, carbon, and fluorine environments

within the molecule.

Expertise & Experience: The NMR Approach
The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often

preferred over Chloroform-d (CDCl₃) for two primary reasons: first, its higher polarity ensures

complete dissolution of the crystalline acid; second, its ability to form hydrogen bonds allows for

the observation of the exchangeable carboxylic acid proton, which is often broadened or

absent in CDCl₃. The analysis integrates ¹H, ¹³C, and ¹⁹F NMR to build a complete structural

picture.

Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum provides a direct map of the protons on the pyridine ring. The electron-

withdrawing nature of the fluorine atom and the carboxylic acid group, combined with the

nitrogen heteroatom, results in a downfield shift for all ring protons compared to benzene.

Table 2.1: Typical ¹H NMR Data for 6-Fluoronicotinic Acid (Solvent: DMSO-d₆)
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Chemical Shift (δ) ppm Multiplicity Assignment

~8.80 Doublet (d) H-2

~8.45 Triplet of doublets (td) H-4

~7.40 Doublet of doublets (dd) H-5

>13.0 Broad singlet (br s) -COOH

Note: Exact chemical shifts and coupling constants can vary slightly based on solvent and

concentration.

Interpretation:

H-2: Located between the nitrogen and the carboxylic acid, this proton is the most

deshielded and appears furthest downfield.

H-4: This proton exhibits coupling to both H-2 and H-5, as well as a longer-range coupling to

the ¹⁹F atom, often resulting in a complex multiplet.

H-5: Coupled to H-4 and the adjacent ¹⁹F atom, appearing as a doublet of doublets.

-COOH: The acidic proton is typically very broad and shifted significantly downfield.

Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy complements the proton data by defining the carbon skeleton. The

fluorine substitution has a profound effect, causing a large C-F coupling constant for the carbon

directly attached to it (C-6).

Table 2.2: Predicted ¹³C NMR Data for 6-Fluoronicotinic Acid (Solvent: DMSO-d₆)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b1295920?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295920?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) ppm Assignment

~165.5 C=O

~164.0 (d, ¹JCF ≈ 240 Hz) C-6

~151.0 (d, ³JCF ≈ 15 Hz) C-2

~143.0 (d, ³JCF ≈ 8 Hz) C-4

~125.0 C-3

~112.0 (d, ²JCF ≈ 4 Hz) C-5

Note: These are predicted values based on nicotinic acid and fluorinated pyridine analogs.[8][9]

Experimental verification is required.

Interpretation:

The carbon attached to fluorine (C-6) exhibits a characteristic large one-bond C-F coupling

constant (¹JCF), appearing as a doublet.

Other carbons in the ring show smaller two- and three-bond couplings to fluorine.

Fluorine-19 (¹⁹F) NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for directly observing the fluorine nucleus.[10] It

provides a wide chemical shift range, making it an excellent tool for confirming the presence

and electronic environment of fluorine in the molecule.[10][11]

Table 2.3: Expected ¹⁹F NMR Data for 6-Fluoronicotinic Acid

Chemical Shift (δ) ppm Reference Standard

-60 to -70 CFCl₃

Note: The chemical shift for aromatic fluorides can be influenced by solvent and substitution.

[12][13]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://hmdb.ca/spectra/nmr_one_d/3213
https://www.chemicalbook.com/SpectrumEN_59-67-6_13CNMR.htm
https://chem.ch.huji.ac.il/nmr/techniques/1d/row2/f.html
https://chem.ch.huji.ac.il/nmr/techniques/1d/row2/f.html
https://www.alfa-chemistry.com/organo-fluoro-chem/19f-nmr-chemical-shift-table.html
https://www.benchchem.com/product/b1295920?utm_src=pdf-body
https://nmr.chem.ucsb.edu/docs/19Fshifts.html
https://www.colorado.edu/lab/nmr/sites/default/files/attached-files/19f_nmr_reference_standards_0.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295920?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Interpretation: The presence of a single resonance in the aromatic fluorine region confirms the

monofluorination of the pyridine ring. The exact shift provides a sensitive probe of the local

electronic environment.

Protocol 2.1: NMR Data Acquisition
Sample Preparation:

Accurately weigh 15-20 mg of 6-Fluoronicotinic acid.

Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean vial.

Filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR

tube.

Instrument Setup (400 MHz Spectrometer):

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature

(~298 K).

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve

optimal resolution.

Data Acquisition:

¹H NMR: Acquire a spectrum using a standard pulse sequence with a spectral width of ~16

ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.

¹³C NMR: Acquire a proton-decoupled spectrum with a spectral width of ~220 ppm. A

longer acquisition time and a larger number of scans will be necessary due to the low

natural abundance of ¹³C.

¹⁹F NMR: Acquire a proton-decoupled spectrum with a spectral width of ~200 ppm,

referenced to an appropriate standard like CFCl₃.

NMR Analysis Workflow
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Caption: Workflow for NMR analysis of 6-Fluoronicotinic acid.

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing definitive evidence for

the presence of key functional groups.[14] For 6-Fluoronicotinic acid, it is used to confirm the

carboxylic acid and the fluorinated aromatic ring.

Expertise & Experience: Interpreting the IR Spectrum
The IR spectrum of a carboxylic acid is dominated by two features: a very broad O-H stretching

band and a sharp, intense C=O stretching band. The broadness of the O-H stretch is a direct

result of strong intermolecular hydrogen bonding in the solid state. The C-F bond and the

aromatic C=C and C-N bonds will appear in the fingerprint region, providing a unique pattern

for the compound.

Table 3.1: Characteristic IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Vibration Type Assignment

2500-3300 Broad, Strong O-H Stretch Carboxylic Acid

~1710 Sharp, Strong C=O Stretch Carboxylic Acid

1600-1400 Medium
C=C and C=N

Stretches
Aromatic Ring

1300-1000 Medium-Strong C-F Stretch Aryl-Fluoride

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b1295920?utm_src=pdf-body-img
https://www.benchchem.com/product/b1295920?utm_src=pdf-body
https://mmrc.caltech.edu/FTIR/Literature/General/IR%20spectroscopy%20Hsu.pdf
https://www.benchchem.com/product/b1295920?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295920?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Source: General IR absorption ranges.[15][16]

Protocol 3.1: Attenuated Total Reflectance (ATR) IR
Spectroscopy

Sample Preparation: Place a small amount (a few milligrams) of the solid 6-Fluoronicotinic
acid powder directly onto the ATR crystal.

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the

empty accessory.

Data Acquisition:

Apply pressure using the ATR anvil to ensure good contact between the sample and the

crystal.

Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400

cm⁻¹ with a resolution of 4 cm⁻¹.

Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Key Vibrational Modes of 6-Fluoronicotinic Acid

Stretching Vibrations
Bending Vibrations (Fingerprint)

6-Fluoronicotinic Acid

O-H Stretch
(2500-3300 cm⁻¹)
Broad & Strong

 stretching

C=O Stretch
(~1710 cm⁻¹)
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Caption: Key vibrational modes for 6-Fluoronicotinic acid.

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial structural information

through the analysis of fragmentation patterns.

Expertise & Experience: Predicting Fragmentation
For 6-Fluoronicotinic acid (Monoisotopic Mass: 141.02 Da), electrospray ionization (ESI) in

positive mode will readily show the protonated molecule [M+H]⁺ at m/z 142.0.[5] The

fragmentation pattern in tandem MS (MS/MS) is predictable. The most common losses for

carboxylic acids are water (-18 Da) and the entire carboxyl group as COOH (-45 Da) or CO₂

(-44 Da) after initial fragmentation.[17] The stability of the pyridine ring means the molecular ion

peak is likely to be prominent.[18]

Table 4.1: Predicted ESI-MS Fragmentation

m/z (Nominal) Ion Formula Proposed Fragmentation

142 [C₆H₅FNO₂]⁺ [M+H]⁺

124 [C₆H₃FNO]⁺ [M+H - H₂O]⁺

96 [C₅H₃FN]⁺
[M+H - H₂O - CO]⁺ or [M+H -

COOH]⁺

78 [C₅H₄N]⁺ [C₅H₃FN]⁺ - F + H

Protocol 4.1: LC-MS Analysis
Sample Preparation: Prepare a dilute solution of 6-Fluoronicotinic acid (~10 µg/mL) in a

suitable solvent mixture like 50:50 water:acetonitrile with 0.1% formic acid.

Instrumentation (LC-ESI-Q-TOF MS):

LC: Use a C18 reverse-phase column. Elute with a gradient of water (A) and acetonitrile

(B), both containing 0.1% formic acid.
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MS: Operate in positive ion ESI mode. Acquire full scan data from m/z 50-500.

Tandem MS (MS/MS):

Select the [M+H]⁺ ion (m/z 142.0) as the precursor ion.

Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-30 eV)

to generate a fragmentation spectrum.

Fragmentation Pathway of 6-Fluoronicotinic Acid

[M+H]⁺
m/z = 142

[M+H - H₂O]⁺
m/z = 124- H₂O

[M+H - COOH]⁺
m/z = 96

- COOH

Click to download full resolution via product page

Caption: Simplified MS fragmentation of 6-Fluoronicotinic acid.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

The conjugated π-system of the fluorinated pyridine ring is responsible for its characteristic

absorption in the UV region.

Expertise & Experience: The Role of Conjugation
The absorption of UV light promotes electrons from a highest occupied molecular orbital

(HOMO) to a lowest unoccupied molecular orbital (LUMO).[19] In 6-Fluoronicotinic acid, the

relevant transitions are π → π* within the aromatic ring. The substitution of fluorine and the

carboxylic acid group can cause a shift in the absorption maximum (λmax) compared to

unsubstituted pyridine.

Table 5.1: Expected UV-Vis Absorption Data (Solvent: Ethanol)
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λmax (nm) Molar Absorptivity (ε) Transition Type

~270-285 ~1,000 - 5,000 L mol⁻¹ cm⁻¹ π → π*

Note: These are estimated values. The exact λmax and ε are solvent-dependent and must be

determined experimentally.

Protocol 5.1: UV-Vis Spectrum Acquisition
Sample Preparation:

Prepare a stock solution of 6-Fluoronicotinic acid in a UV-grade solvent (e.g., ethanol) of

known concentration (e.g., 1 mg/mL).

Prepare a series of dilutions to find a concentration that gives an absorbance reading

between 0.1 and 1.0.

Instrument Setup:

Use a dual-beam spectrophotometer.

Fill a quartz cuvette with the solvent to be used as a blank and record a baseline

correction.

Data Acquisition:

Fill a matched quartz cuvette with the sample solution.

Scan the sample from 400 nm down to 200 nm.

Identify the wavelength of maximum absorbance (λmax).

Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) if the

concentration (c) and path length (l, typically 1 cm) are known.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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